molecular formula C11H15NO4 B1270496 3-[Bis(2-hydroxyethyl)amino]benzoic acid CAS No. 347343-88-8

3-[Bis(2-hydroxyethyl)amino]benzoic acid

Cat. No.: B1270496
CAS No.: 347343-88-8
M. Wt: 225.24 g/mol
InChI Key: WJQCXGJUJSZNOO-UHFFFAOYSA-N
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Description

3-[Bis(2-hydroxyethyl)amino]benzoic acid, also known as 3-BHBA, is a compound with a wide range of applications in laboratory experiments and scientific research. It is a derivative of benzoic acid, an organic compound found in many fruits and vegetables, and is an important intermediate in the synthesis of pharmaceuticals, dyes, and other industrial products. 3-BHBA is also used as a reagent in biochemical and physiological studies, as well as in the synthesis of other compounds.

Scientific Research Applications

Polymer Synthesis and Properties

3-[Bis(2-hydroxyethyl)amino]benzoic acid and its derivatives have been utilized in the synthesis of various polymers. For example, Xu Yong-fen (2012) discussed the synthesis of 3,5-Bis(4-aminophenoxy) Benzoic Acid and its application in creating polyimide films with high transmissivity, excellent hydrophobic performance, and good tensile strength (Xu Yong-fen, 2012). Kricheldorf and Loehden (1995) explored the synthesis of hyperbranched poly(ester‐amide)s using 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid, showing control over molecular weight through the feed ratio of monomers (Kricheldorf & Loehden, 1995).

Coordination Chemistry and Photophysical Properties

Sivakumar et al. (2011) investigated the synthesis of lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoates, revealing interesting photophysical properties and potential applications in light harvesting (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Biosynthesis of Natural Products

The role of 3,5-AHBA, a related compound, in the biosynthesis of a variety of natural products including ansamycins and mitomycins was detailed by Kang, Shen, and Bai (2012), highlighting its importance in the production of biologically active compounds (Kang, Shen, & Bai, 2012).

Application in Surface Chemistry

Nakhle et al. (1999) described the synthesis of 3,5-bis(phosphonomethyl)benzoic acid, demonstrating its utility as a bivalent anchor for metal oxide surfaces, indicating potential applications in surface modification and sensor technology (Nakhle, Trammell, Sigel, Meyer, & Erickson, 1999).

Antioxidant and Antibacterial Properties

Yadav et al. (2023) synthesized Bis(3-amino-1-hydroxybenzyl)diselenide from 3,5-bis(aminomethyl)benzoic acid, noting its potent antioxidant activity and potential antibacterial properties against biofilm formation (Yadav, Kumar, Chahal, Sodhi, Chhillar, Alajangi, Barnwal, & Singh, 2023).

Development of Fluorescence Probes

Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of benzoic acid, demonstrating their ability to reliably detect reactive oxygen species and distinguish specific species, with potential applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Properties

IUPAC Name

3-[bis(2-hydroxyethyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-6-4-12(5-7-14)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQCXGJUJSZNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(CCO)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355500
Record name 3-[bis(2-hydroxyethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

347343-88-8
Record name 3-[bis(2-hydroxyethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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